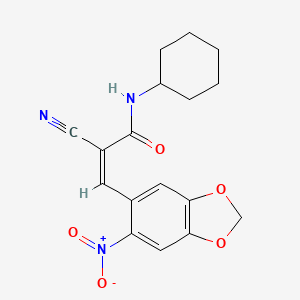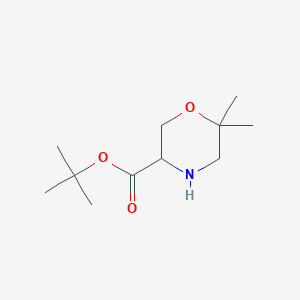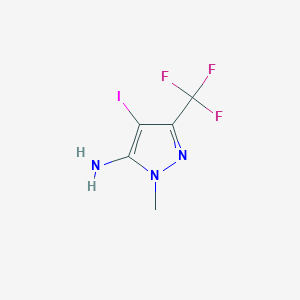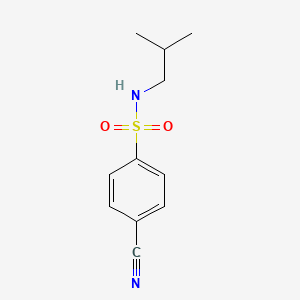
(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CNB-001 and is a derivative of the natural compound curcumin. CNB-001 has shown promising results in various scientific studies for its neuroprotective and anti-inflammatory properties.
作用機序
The mechanism of action of CNB-001 involves its ability to modulate various signaling pathways in the brain. The compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in inflammation. CNB-001 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress in the brain, which is a major contributor to neurodegeneration. Additionally, CNB-001 has been shown to improve mitochondrial function, which is important for energy production in the brain. The compound has also been shown to enhance synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
One of the advantages of using CNB-001 in lab experiments is its ability to cross the blood-brain barrier. This makes the compound an attractive candidate for the treatment of neurological disorders. However, one of the limitations of using CNB-001 in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
将来の方向性
There are several future directions for the study of CNB-001. One potential direction is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another potential direction is the investigation of the compound's potential applications in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.
合成法
The synthesis of CNB-001 involves a multi-step process that includes the reaction of curcumin with various reagents. The first step involves the reaction of curcumin with cyclohexylamine to form N-cyclohexyl curcumin. This intermediate is then reacted with acetic anhydride to form N-cyclohexyl curcumin acetate. The final step involves the reaction of N-cyclohexyl curcumin acetate with 6-nitro-1,3-benzodioxole-5-carboxylic acid to form CNB-001.
科学的研究の応用
CNB-001 has been extensively studied for its potential applications in various scientific fields. The compound has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has also shown anti-inflammatory properties and has been studied for its potential application in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c18-9-12(17(21)19-13-4-2-1-3-5-13)6-11-7-15-16(25-10-24-15)8-14(11)20(22)23/h6-8,13H,1-5,10H2,(H,19,21)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRZCAOMOZBGC-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2704166.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)

![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)

![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)
